4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide
Description
Properties
IUPAC Name |
4-methyl-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10-3-6-12(7-4-10)14(19)18-15(20)17-13-8-5-11(2)9-16-13/h3-9H,1-2H3,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFOXALMMBZAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline in the presence of potassium thiocyanate . The reaction proceeds under mild conditions, and the product is obtained in excellent yields. The compound is then purified and characterized using various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray crystallography .
Chemical Reactions Analysis
4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Scientific Research Applications
Characterization Techniques
-
Infrared Spectroscopy (FTIR) : Key vibrational frequencies were identified:
- N-H stretching at 3237 cm
- C=O stretching at 1683 cm
- C-N stretching at 1329 cm
- C=S stretching at 1154 cm
- Nuclear Magnetic Resonance (NMR) : The chemical shifts observed for the N-H protons were at 9.140 ppm and 12.983 ppm, confirming the presence of the thiourea functional group.
- X-ray Crystallography : The crystal structure analysis revealed a rigid molecular framework due to internal hydrogen bonding, which plays a crucial role in its biological activity .
Antibacterial Activity
One of the most significant applications of this compound is its antibacterial properties. Studies have demonstrated that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function, although specific pathways remain to be elucidated .
Table: Antibacterial Efficacy
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate sensitivity | |
| Escherichia coli | Moderate sensitivity | |
| Bacillus subtilis | High sensitivity |
Potential for Pharmaceutical Development
Given its promising antibacterial properties, there is potential for this compound to be developed into pharmaceutical formulations aimed at treating bacterial infections. Future research should focus on determining the minimum inhibitory concentration (MIC) values to establish effective dosages for therapeutic use .
Mechanism of Action
The mechanism of action of 4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The thiourea moiety plays a crucial role in this process by forming hydrogen bonds with the membrane components, thereby destabilizing the membrane structure .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzamide and Pyridinyl Groups
4-Fluoro-N-[(5-methyl-2-pyridinyl)carbamothioyl]benzamide
- Molecular Formula: C₁₄H₁₂FN₃OS (monoisotopic mass: 289.0685 g/mol) .
- Key Differences : The benzamide ring has a 4-fluoro substituent instead of 4-methyl. Fluorine’s electronegativity enhances polarity and may improve binding to hydrophobic pockets in biological targets compared to the methyl group.
- Impact : Fluorine’s smaller size and electron-withdrawing nature could alter metabolic stability and intermolecular interactions, such as hydrogen bonding or van der Waals forces .
2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide
- Molecular Formula: C₁₄H₁₅N₃OS (monoisotopic mass: 273.0942 g/mol) .
- Key Differences : The benzamide has a 2-methyl substituent, and the pyridinyl group is 4-methyl instead of 5-methyl.
- Crystallographic data reveals a monoclinic system with intramolecular hydrogen bonds (N–H···S and N–H···O), stabilizing the thiourea conformation . The thiocarbonyl bond (C=S) length is 1.6755 Å, slightly longer than the typical 1.660 Å, suggesting delocalization effects .
Role of the Thiourea Moiety: Comparison with Non-Thiourea Analogs
4-Methyl-N-(5-methyl-2-pyridinyl)benzamide
- Molecular Formula: C₁₄H₁₄N₂O (monoisotopic mass: 226.1106 g/mol) .
- Key Differences : Lacks the carbamothioyl (thiourea) group.
- Reduced hydrogen-bonding capacity due to the absence of thiourea’s N–H groups .
Crystallographic and Structural Data
Biological Activity
4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide is a compound belonging to the class of benzoyl thiourea derivatives. These compounds have garnered attention due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article delves into the synthesis, characterization, and biological activity of this specific compound, supported by relevant data tables and research findings.
Synthesis and Characterization
The synthesis of 4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide typically involves a reaction between ortho-toluylchloride and 2-amino-4-picoline in the presence of potassium thiocyanate. The compound can be characterized using various techniques such as:
- Elemental Analysis
- X-ray Crystallography
- Spectroscopic Techniques (FTIR, NMR)
Characterization Data
| Property | Value |
|---|---|
| Chemical Formula | C15H15N3OS |
| Molecular Weight | 285.36 g/mol |
| Melting Point | 164.9°C - 165.8°C |
| Density | 1.333 g/cm³ |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
Antibacterial Activity
Research indicates that 4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. Preliminary studies suggest that the compound's mechanism involves interaction with bacterial cell walls or metabolic pathways, leading to cell death.
Anticancer Properties
The compound has also shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving apoptosis induction or cell cycle arrest.
Case Studies
- Antibacterial Study : A study evaluated the minimum inhibitory concentration (MIC) of the compound against several bacterial strains, revealing effective inhibition at low concentrations, thus indicating its potential as a new antibiotic candidate .
- Anticancer Research : In vitro assays were conducted on human cancer cell lines, where the compound demonstrated a dose-dependent reduction in cell viability, implicating its role in cancer therapy .
The biological activity of this compound can be attributed to its functional groups:
Q & A
Q. What are the standard synthetic routes and characterization methods for 4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide?
- Methodological Answer : The compound is synthesized via a multi-step approach:
Thiourea Formation : React 5-methylpyridin-2-amine with thiophosgene to generate the carbamothioyl intermediate.
Amidation : Couple the intermediate with 4-methylbenzoyl chloride under basic conditions (e.g., triethylamine in dry THF).
Characterization :
- Spectroscopy : Confirm structure via -/-NMR (amide C=O at ~165–170 ppm; thiourea C=S at ~180 ppm).
- X-ray Crystallography : Single-crystal analysis reveals intramolecular H-bonds (N–H···S, N–H···O) and planarity of the thiourea moiety .
- Elemental Analysis : Validate purity (>95%) via CHNS microanalysis.
Q. How is the crystal structure of this compound determined, and what intermolecular interactions are critical?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer. Solve via direct methods (SHELXS) and refine with SHELXL .
- Key Interactions :
- Intramolecular : N–H···S/O stabilize the thiourea conformation.
- Intermolecular : C–H···π and π–π stacking (3.8–4.2 Å) between pyridyl/benzamide groups drive crystal packing .
- Validation : Check R-factor (<0.05) and residual electron density (<0.3 eÅ) .
Advanced Research Questions
Q. How can computational methods predict the compound’s electronic properties and binding affinity?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311G(d,p) to compute HOMO-LUMO gaps (e.g., ~4.5 eV), polarizability (α), and dipole moment (μ) for nonlinear optical (NLO) potential .
- Molecular Docking : Dock into target proteins (e.g., viral proteases) using AutoDock Vina. Optimize parameters:
- Grid Box : Center on active site residues (e.g., Lys137, Cys128 for SARS-CoV-2 M).
- Scoring : Compare binding energies (ΔG ≤ -5 kcal/mol suggests strong inhibition) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .
Q. What strategies address contradictions in biological activity data (e.g., antibacterial vs. antiviral efficacy)?
- Methodological Answer :
- Assay Optimization :
- Concentration Range : Test 0.1–100 µM to identify IC/MIC thresholds.
- Controls : Include Tenofovir (ΔG = -4.97 kcal/mol) as a positive control for antiviral assays .
- Resistance Testing : Use clinical isolates (e.g., Pseudomonas aeruginosa) to validate specificity .
- Data Interpretation : Negative results (e.g., no Gram-positive inhibition) may reflect membrane permeability issues—augment with logP/logD measurements (target ~2–3) .
Q. How is SHELXL employed to refine challenging crystallographic data (e.g., twinning or disorder)?
- Methodological Answer :
- Twinning : Use TWIN/BASF commands in SHELXL. Refine twin fractions (e.g., 0.35 for hemihedral twinning) and validate via R (<0.1) .
- Disorder : Split atoms (PART command) and apply restraints (ISOR, DELU). For solvent molecules, use SQUEEZE .
- Validation : Check Flack parameter (|x| < 0.1) and CCDC deposition (e.g., CIF submission) .
Key Considerations
- Contradictions : Discrepancies in antibacterial activity (e.g., P. aeruginosa inhibition vs. no Gram-positive effect) may stem from efflux pump expression—validate via efflux inhibitor co-administration .
- Advanced Tools : Use Mercury CSD 2.0 for packing pattern analysis and Cambridge Structural Database (CSD) mining to compare with analogues (e.g., CSD refcode: OGUYUD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
